1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-(2-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-24-17-9-5-6-10-18(17)26(22,23)19-13-11-16(12-14-19)25(20,21)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQTXKKMYZTAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic approach to 1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves disconnecting the two sulfonyl groups and the piperidine core. Key intermediates include:
- Piperidine derivatives pre-functionalized with a sulfide or sulfoxide group at position 4 for subsequent oxidation to the sulfone.
- N-protected piperidines to enable sequential sulfonylation at position 1.
Critical challenges include:
- Regioselective sulfonylation at position 1 without affecting the position 4 substituent.
- Oxidation selectivity to convert sulfide intermediates to sulfones without over-oxidation or side reactions.
- Purification strategies for intermediates with polar sulfonyl groups.
Synthetic Routes to this compound
Route 1: Sequential Sulfonylation and Sulfide Oxidation
Step 1: Synthesis of 4-(Phenylthio)piperidine
The piperidine ring is functionalized at position 4 with a phenylthio group. A nucleophilic substitution reaction using 4-chloropiperidine and thiophenol in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) affords 4-(phenylthio)piperidine.
- Reagents : 4-Chloropiperidine (1.0 eq), thiophenol (1.2 eq), Cs₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
- Yield : ~70–80% (estimated from analogous reactions).
Step 2: Oxidation of Phenylthio to Phenylsulfonyl Group
The sulfide at position 4 is oxidized to a sulfone using sodium periodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in a biphasic solvent system.
- Reagents : 4-(Phenylthio)piperidine (1.0 eq), NaIO₄ (3.0 eq), RuCl₃ (0.05 eq), CH₂Cl₂/CH₃CN/H₂O (1:1:2 v/v), RT, 2 h.
- Yield : ~85% (based on Example 11 of).
Step 3: N-Sulfonylation with 2-Methoxyphenylsulfonyl Chloride
The piperidine nitrogen is sulfonylated using 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA).
- Reagents : 4-(Phenylsulfonyl)piperidine (1.0 eq), 2-methoxyphenylsulfonyl chloride (1.2 eq), TEA (2.0 eq), CH₂Cl₂, 0°C to RT, 4 h.
- Yield : ~75–85% (estimated from analogous sulfonylation reactions).
Route 2: Direct Dual Sulfonylation of Piperidine
Key Reaction Optimization and Analytical Data
Oxidation of Sulfides to Sulfones
Oxidation conditions significantly impact yield and purity. Comparative data from literature examples:
| Oxidizing System | Substrate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| H₂O₂/NaWO₄ (cat.) | 4-(Methylthio)piperidine | 76 | >95 | |
| NaIO₄/RuCl₃ | 4-(Phenylthio)piperidine | 85 | >90 | |
| mCPBA | 4-(Benzylthio)piperidine | 68 | 88 |
Table 1: Comparison of sulfide oxidation methods for sulfone synthesis.
Mechanistic Insights and Side Reactions
Sulfide Oxidation Mechanism
The RuCl₃/NaIO₄ system operates via a radical pathway, where Ru³⁺ oxidizes the sulfide to a sulfoxide intermediate, which is further oxidized to the sulfone. Over-oxidation to sulfonic acids is mitigated by controlling reaction time and temperature.
Competing Reactions During Sulfonylation
- N-Sulfonation vs. O-Sulfonation : The piperidine nitrogen’s nucleophilicity favors N-sulfonation, but traces of water may lead to hydrolyzed byproducts. Anhydrous conditions and excess sulfonyl chloride suppress side reactions.
- Di-sulfonation : Excess sulfonyl chloride may result in disulfonated products, necessitating careful stoichiometry.
Purification and Characterization
Chromatographic Purification
Flash column chromatography with ethyl acetate/methanol (4:1) effectively separates mono- and di-sulfonated piperidines.
Spectroscopic Validation
Industrial-Scale Considerations
Catalytic Oxidation
Transitioning from stoichiometric oxidants (e.g., NaIO₄) to catalytic systems (e.g., TiO₂-supported Au nanoparticles) reduces waste and improves sustainability.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic sulfonylation steps, minimizing decomposition and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenylpropane-1,3-dione
- 2-Methoxyphenyl isocyanate
- Tris(2-methoxyphenyl)phosphine
Uniqueness
1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is unique due to the presence of both methoxy and phenyl groups attached to the sulfonyl moieties, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of structural features that can be leveraged in various applications.
Biological Activity
1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with sulfonyl groups and a methoxyphenyl moiety. Its synthesis typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions, often utilizing triethylamine as a catalyst. The general procedure can be summarized as follows:
- Starting Materials : Piperidine, 2-methoxybenzenesulfonyl chloride, benzenesulfonyl chloride.
- Reaction Conditions : Conducted in dichloromethane at room temperature.
- Procedure :
- React piperidine with 2-methoxybenzenesulfonyl chloride.
- Add benzenesulfonyl chloride to the mixture to yield the final product.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer). The results suggest significant inhibitory potential, with IC50 values indicating effective concentrations for inducing cell death.
- Antimicrobial Activity : Some studies have demonstrated that compounds with similar structures exhibit antibacterial properties. The presence of sulfonamide functionalities is often correlated with enhanced antimicrobial activity.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively.
The mechanism of action for this compound is hypothesized to involve:
- Binding Interactions : The sulfonyl groups can form strong interactions with protein targets, potentially inhibiting their activity. The methoxy and phenyl groups may enhance binding affinity and selectivity towards specific receptors or enzymes.
- Structure-Activity Relationships (SAR) : Variations in substituents on the phenolic rings significantly influence biological activity. For instance, electron-withdrawing or electron-donating groups can alter the pharmacological profile of the compound.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | HeLa | 2.14 ± 0.003 | |
| A-549 | 1.21 ± 0.005 | ||
| Antimicrobial | Various Bacterial Strains | Varies | |
| Enzyme Inhibition | AChE | 6.28 ± 0.003 |
Case Study: Anticancer Activity
In a controlled study, the anticancer properties of the compound were assessed against multiple cell lines using the SRB assay to determine cytotoxicity. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, showcasing its potential as a lead compound in cancer therapy.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine | Lacks methoxy group | Moderate Anticancer |
| N-(2-Methoxyphenyl)-1-((3-chlorophenyl)sulfonyl)piperidine | Chlorine substitution enhances lipophilicity | High Antimicrobial |
| N-(3-Fluorophenyl)-1-(naphthalenesulfonyl)piperidine | Substituted naphthalene | Enhanced Binding Affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via sulfonylation of piperidine derivatives. A common approach involves reacting piperidine with 2-methoxyphenylsulfonyl chloride and phenylsulfonyl chloride in a stepwise manner under basic conditions (e.g., triethylamine or pyridine) .
- Key variables affecting yield include stoichiometry (1:1 molar ratio of piperidine to sulfonyl chlorides), temperature (0–25°C), and solvent choice (dichloromethane or THF). Purification typically involves column chromatography or recrystallization .
- Data Table :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 0–5 | 62 | 98.5 |
| THF | 20–25 | 55 | 97.8 |
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- NMR Spectroscopy : H and C NMR are critical for confirming sulfonyl group positions and piperidine ring conformation. Key signals include downfield shifts for sulfonyl-attached protons (~δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 420.12) .
- X-ray Crystallography : Resolves stereochemistry and torsional angles in the piperidine ring .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test interactions with sulfotransferases or cytochrome P450 enzymes using fluorometric or colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the dual sulfonyl groups in this compound?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G**) to model electrophilic aromatic substitution (EAS) at the methoxyphenyl ring. Compare Fukui indices to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess sulfonyl group stability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values from independent studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. fluorine) with activity discrepancies .
- Data Table :
| Study | Target Enzyme | IC (µM) | Assay Conditions |
|---|---|---|---|
| A (2023) | CYP3A4 | 12.3 | 1 mM ATP |
| B (2024) | CYP3A4 | 5.8 | 2 mM ATP |
Q. How does the compound’s conformation impact its interaction with biological targets?
- Methodology :
- X-ray Co-crystallization : Determine binding modes with target proteins (e.g., sulfonyl groups forming hydrogen bonds with catalytic lysine residues) .
- Circular Dichroism (CD) : Monitor conformational changes in the piperidine ring upon binding to lipid bilayers or proteins .
Methodological Notes
- Key Contradictions : Variations in sulfonylation yields ( vs. 8) may arise from solvent polarity effects, requiring controlled reproducibility studies.
- Advanced Tools : ICReDD’s reaction path search algorithms () are recommended for optimizing novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
